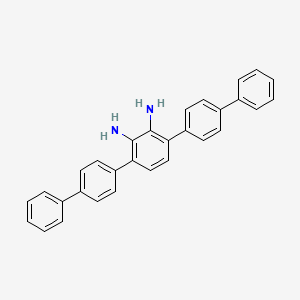
3,6-Bis(4-phenylphenyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(4-phenylphenyl)benzene-1,2-diamine: is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenylamine with benzene-1,2-diamine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in molecular biology and biochemistry.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2-diamine: A simpler diamine with similar reactivity but fewer aromatic rings.
4-Phenylphenylamine: Another aromatic amine with fewer functional groups.
Eigenschaften
CAS-Nummer |
868770-61-0 |
|---|---|
Molekularformel |
C30H24N2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3,6-bis(4-phenylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C30H24N2/c31-29-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-20-28(30(29)32)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H,31-32H2 |
InChI-Schlüssel |
DNYNOKPFBBJGMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















